REACTION_SMILES
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[CH2:41]1[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46]1.[Cl:19][C:20]([Cl:21])([Cl:22])[C:30](=[NH:31])[O:32][CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[OH:1][CH:2]([CH2:3][C:4](=[O:5])[O:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH:33][S:34]([C:35]([F:36])([F:37])[F:38])(=[O:39])=[O:40]>>[O:1]([CH:2]([CH2:3][C:4](=[O:5])[O:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N=C(OCc1ccccc1)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCC(O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCCCCCCCCCCC(CC(=O)OC)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:41]1[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46]1.[Cl:19][C:20]([Cl:21])([Cl:22])[C:30](=[NH:31])[O:32][CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[OH:1][CH:2]([CH2:3][C:4](=[O:5])[O:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH:33][S:34]([C:35]([F:36])([F:37])[F:38])(=[O:39])=[O:40]>>[O:1]([CH:2]([CH2:3][C:4](=[O:5])[O:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N=C(OCc1ccccc1)C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCCCCCCCCCCC(O)CC(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCC(CC(=O)OC)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |